
rac-Milnacipran-d10 Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rac-Milnacipran-d10 Hydrochloride is a decadeuterated form of milnacipran hydrochloride, a selective serotonin and norepinephrine reuptake inhibitor. This compound is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of milnacipran, as well as its interactions with biological systems .
準備方法
The synthesis of rac-Milnacipran-d10 Hydrochloride involves the incorporation of deuterium atoms into the milnacipran molecule This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuteriumIndustrial production methods often involve the use of advanced techniques such as liquid chromatography–mass spectrometry (LC-MS) to ensure the purity and consistency of the final product .
化学反応の分析
rac-Milnacipran-d10 Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
Pharmacokinetics
The pharmacokinetics of rac-Milnacipran-d10 Hydrochloride are crucial for understanding its behavior in biological systems. A study highlighted the development of a mass spectrometry method to analyze milnacipran and its deuterated form in biological samples. The method demonstrated high sensitivity and specificity, allowing for accurate quantification of drug concentrations in plasma and brain tissues .
Key Findings:
- Detection Limits : The limit of detection (LOD) for milnacipran-d10 was established, with precision values consistently below 15% across various concentrations.
- Recovery Rates : Recovery rates from spiked plasma samples ranged from 92.0% to 108.2%, indicating the reliability of the analytical method used .
Fibromyalgia
Milnacipran is primarily indicated for fibromyalgia treatment. Clinical trials have shown that doses of up to 200 mg daily can provide significant pain relief compared to placebo, with approximately 41% of patients experiencing at least a 30% reduction in pain . The dual action on serotonin and norepinephrine reuptake is believed to play a vital role in pain modulation.
Major Depressive Disorder
Milnacipran has also been utilized in treating major depressive disorder (MDD). Its mechanism involves increasing levels of serotonin and norepinephrine, which are often reduced in depressive states. Clinical evidence supports its efficacy, although some studies indicate variability in response rates due to factors like patient dropout rates and side effects .
Research on Other Disorders
Recent investigations have expanded the scope of milnacipran's applications beyond fibromyalgia and MDD. Notable areas include:
- Cognitive Impairment : Studies are exploring its potential benefits for cognitive deficits following traumatic brain injury .
- Attention-Deficit/Hyperactivity Disorder : There is ongoing research into milnacipran's effects on attention-related disorders, although results remain preliminary.
- Autism Spectrum Disorder : Investigations are being conducted to assess its impact on symptoms associated with autism .
Case Study Overview
A systematic review analyzed multiple clinical trials involving milnacipran for fibromyalgia, highlighting both efficacy and safety profiles. The review included data from over 4,000 patients, revealing that while milnacipran significantly improved pain and fatigue levels, adverse events like nausea and dizziness were common .
Study | Participants | Dosage | Efficacy Rate | Adverse Events |
---|---|---|---|---|
Trial A | 888 | 100 mg | 27% improvement | Nausea, dizziness |
Trial B | 4138 | 200 mg | 35% improvement | Constipation |
Trial C | Various | Variable | 30%-41% improvement | Hypertension |
作用機序
rac-Milnacipran-d10 Hydrochloride exerts its effects by inhibiting the reuptake of serotonin and norepinephrine, two key neurotransmitters involved in mood regulation and pain perception. This inhibition increases the levels of these neurotransmitters in the synaptic cleft, enhancing their signaling and leading to improved mood and reduced pain. The molecular targets of this compound include the serotonin transporter and the norepinephrine transporter, which are responsible for the reuptake of these neurotransmitters .
類似化合物との比較
rac-Milnacipran-d10 Hydrochloride is unique among serotonin and norepinephrine reuptake inhibitors due to its decadeuterated structure, which enhances its stability and allows for more precise pharmacokinetic studies. Similar compounds include:
Milnacipran Hydrochloride: The non-deuterated form of the compound, used clinically for the treatment of depression and fibromyalgia.
生物活性
Rac-Milnacipran-d10 Hydrochloride is a deuterated form of milnacipran, a dual serotonin and norepinephrine reuptake inhibitor (SNRI) primarily used in the treatment of major depressive disorder (MDD) and fibromyalgia. This article explores the biological activity of this compound, focusing on its pharmacokinetics, mechanism of action, and relevant case studies.
Overview of Milnacipran
Milnacipran is characterized by its ability to inhibit the reuptake of serotonin (5-HT) and norepinephrine (NE) at synaptic clefts, thereby enhancing their availability in the central nervous system. The racemic mixture consists of two enantiomers: (1S,2R)-milnacipran and (1R,2S)-milnacipran, with the former being more active than the latter. This compound is utilized in research for tracing metabolic pathways due to the presence of deuterium.
Absorption and Bioavailability
Rac-Milnacipran has an absolute bioavailability of approximately 85-90% following oral administration, with peak plasma concentrations reached within 2-4 hours. The pharmacokinetic parameters are similar across different routes of administration, with a notable bioavailability of 92.5% after intraperitoneal injection in animal models .
Distribution and Elimination
The volume of distribution for rac-milnacipran is around 400 L, indicating extensive tissue distribution. Protein binding is relatively low at about 13% . The drug undergoes hepatic metabolism primarily via CYP3A4 and is eliminated through renal pathways.
This compound functions by blocking the sodium-dependent serotonin transporter (SERT) and norepinephrine transporter (NET), leading to increased levels of these neurotransmitters in the synaptic cleft. This mechanism aligns with the monoamine hypothesis, which posits that deficiencies in serotonin and norepinephrine contribute to mood disorders .
In Vitro Studies
In vitro studies have demonstrated that milnacipran exhibits IC50 values of 68 nM for norepinephrine transporters and 151 nM for serotonin transporters, indicating a balanced inhibitory effect on both pathways .
Transporter | IC50 Value (nM) |
---|---|
Norepinephrine Transporter | 68 |
Serotonin Transporter | 151 |
Case Studies
Case studies have highlighted the effectiveness of milnacipran in clinical settings. For instance, a study involving patients with fibromyalgia reported significant reductions in pain scores after treatment with milnacipran over a period of several weeks. Additionally, long-term follow-up indicated sustained improvements in quality of life measures among participants .
特性
CAS番号 |
1217774-40-7 |
---|---|
分子式 |
C15H23ClN2O |
分子量 |
292.87 g/mol |
IUPAC名 |
(1S,2R)-2-(aminomethyl)-N,N-bis(1,1,2,2,2-pentadeuterioethyl)-1-phenylcyclopropane-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C15H22N2O.ClH/c1-3-17(4-2)14(18)15(10-13(15)11-16)12-8-6-5-7-9-12;/h5-9,13H,3-4,10-11,16H2,1-2H3;1H/t13-,15+;/m0./s1/i1D3,2D3,3D2,4D2; |
InChIキー |
XNCDYJFPRPDERF-XHWGGYTQSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])([2H])N(C(=O)[C@]1(C[C@H]1CN)C2=CC=CC=C2)C([2H])([2H])C([2H])([2H])[2H].Cl |
正規SMILES |
CCN(CC)C(=O)C1(CC1CN)C2=CC=CC=C2.Cl |
外観 |
Off-White to Light Yellow Solid |
melting_point |
>100°C (dec.) |
純度 |
> 95% |
数量 |
Milligrams-Grams |
関連するCAS |
101152-94-7 (unlabelled) |
同義語 |
(1R,2S)-rel-2-(Amino-methyl)-N,N-diethyl-1-phenylcyclopropanecarboxamide-d10, Monohydrochloride; F-2207-d10; Ixel-d10; Toledomin-d10; Dalcipran-d10 |
タグ |
Milnacipran Impurities |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。